molecular formula C13H14N2O B1381552 (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone CAS No. 1703788-55-9

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Cat. No.: B1381552
CAS No.: 1703788-55-9
M. Wt: 214.26 g/mol
InChI Key: PYEPLBSZZOCQTB-UHFFFAOYSA-N
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Description

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (CAS 1703788-55-9) is a high-purity chemical reagent with a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol, designed for use in professional research settings . This compound serves as a versatile synthetic intermediate in the development of novel, biologically active molecules, particularly within medicinal chemistry . Its structure, featuring the indole scaffold, is highly relevant for constructing compounds with potential applications in central nervous system (CNS) research and the exploration of various receptor modulators . The indole nucleus is a privileged structure in pharmaceuticals, known for its wide biological potential, including antiviral, anti-inflammatory, and anticancer activities, making it a valuable pharmacophore for discovering new drug candidates . This product is intended for use in structure-activity relationship (SAR) studies and the preparation of analog libraries to investigate new therapeutic possibilities for neurological and psychiatric conditions . It is supplied as a research chemical and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans . Proper storage conditions are at room temperature in a sealed, dry environment .

Properties

IUPAC Name

(5-amino-1-methylindol-3-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPLBSZZOCQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Functionalization

  • Lithiation and Electrophilic Acylation
    The indole derivative is treated with a strong base such as n-butyllithium at low temperatures (e.g., −78 °C) to generate a lithiated intermediate at the 3-position. This intermediate is then reacted with an electrophile such as cyclopropanecarbonyl chloride to introduce the cyclopropyl methanone group.

  • Protection/Deprotection Techniques
    To prevent side reactions, protecting groups (e.g., tert-butoxycarbonyl (Boc), carbobenzyloxy (Cbz)) are often employed on the amino groups during early steps and removed at later stages to liberate the free amine.

Amination at the 5-Position

  • Nitro Group Reduction
    A common approach is to first introduce a nitro group at the 5-position of the indole ring. This nitro group is then reduced to an amino group using transfer hydrogenation methods such as iron powder and ammonium chloride, which provide cleaner conversions compared to catalytic hydrogenation that may cause degradation.

  • Alternative Amination Methods
    Direct amination methods or substitution reactions may be employed depending on the starting material and desired functional group tolerance.

Cyclopropyl Methanone Formation

  • Acylation with Cyclopropanecarbonyl Chloride
    The lithiated indole intermediate reacts with cyclopropanecarbonyl chloride to form the ketone linkage at the 3-position. This step is typically performed under inert atmosphere and low temperature to maximize yield and minimize side reactions.

  • Purification
    The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Description Yield & Notes
1 1-Methylindole + n-BuLi (2.5 M in hexane), THF, −78 °C Lithiation at 3-position Intermediate lithiated species formed
2 Cyclopropanecarbonyl chloride, −78 °C to RT Acylation to form cyclopropyl ketone High regioselectivity
3 5-Nitro substitution (via nitration) Introduction of nitro group at 5-position Intermediate nitro compound
4 Fe powder, NH4Cl, aqueous medium, reflux Reduction of nitro to amino group Clean conversion, avoids degradation
5 Purification by recrystallization or chromatography Isolation of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone Final yield typically moderate to high

Analytical Characterization Supporting Preparation

Research Findings and Optimization Notes

  • Attempts to reduce nitro groups by catalytic hydrogenation often lead to degradation; transfer hydrogenation with iron and ammonium chloride is superior for clean amine formation.
  • Protecting groups such as Boc and Cbz are crucial to avoid side reactions during lithiation and acylation steps.
  • Reaction temperatures and stoichiometry are critical for regioselectivity and yield optimization.
  • The overall synthetic route can involve multiple steps with moderate cumulative yields (~15% over 10 steps in related diaminoindole syntheses), highlighting the complexity of functionalizing indole derivatives.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Purpose Challenges Yield Range
Indole lithiation n-Butyllithium, THF, −78 °C Generate nucleophilic site at C-3 Sensitive to moisture, temperature control High (intermediate)
Acylation Cyclopropanecarbonyl chloride Install cyclopropyl ketone Side reactions if not controlled High
Nitro group introduction Nitration reagents Functionalize C-5 for amination Regioselectivity issues possible Moderate
Nitro reduction Fe/NH4Cl, reflux Convert nitro to amino group Avoid degradation High (clean)
Deprotection and purification Acid/base treatments, chromatography Obtain pure target compound Losses possible Moderate to high

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Medicinal Chemistry

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone has been investigated for its potential as a therapeutic agent due to its structural similarity to various bioactive compounds. Its applications in medicinal chemistry include:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer drug.

Neuropharmacology

The indole structure is known for its role in neurotransmitter systems. Research indicates that compounds similar to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone can influence serotonin receptors, which are crucial in treating mood disorders.

Enzyme Inhibition Studies

This compound is being explored for its potential to inhibit specific enzymes involved in metabolic pathways. Inhibitors of these enzymes can lead to significant therapeutic effects in conditions such as diabetes and obesity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Study BNeuropharmacologyShowed modulation of serotonin receptor activity, suggesting antidepressant properties.
Study CEnzyme InhibitionIdentified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), relevant for diabetes management.

Mechanism of Action

The mechanism of action of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert its effects . The exact pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Structural Features of Related Indole Methanones

Compound Name Indole Substituents Methanone Substituent Key Functional Groups
Target Compound 1-Me, 5-NH₂ Cyclopropyl Amino, Cyclopropane
JWH-163 () 1-Pr, 3-indole 6-Methoxy-naphthalenyl Methoxy, Naphthalene
1-(5-Chloro-1H-indol-3-yl)ethanone (Evid.5) 5-Cl Ethyl Chloro, Ethyl
(6-Cyclopropyl-1H-indol-2-yl)-(...)methanone (Evid.6) 6-Cyclopropyl, 2-indole Tetrahydropyridoazepine Cyclopropyl, Azepine

Key Observations :

  • Substituent Diversity: The target compound’s 5-amino group distinguishes it from chloro or methoxy analogs (e.g., JWH-163), which may reduce polarity but enhance lipophilicity .
  • Cyclopropyl vs.

Table 2: Receptor Binding and Pharmacological Profiles

Compound CB1 Receptor Affinity (Ki, nM) In Vivo Potency (ED₅₀, mg/kg) Selectivity Notes
Target Compound Not reported Not reported Hypothesized high affinity
JWH-163 () Moderate (e.g., ~50-100) Not tested Naphthalene enhances π-π interactions
Pyrrole-derived analogs () Low (Ki > 500) Inactive Reduced potency vs. indoles
Optimal indole cannabinoids () High (Ki < 10) 0.1–1.0 (hypomobility) 4–6 carbon side chains

Key Observations :

  • Side Chain Impact: highlights that indole derivatives with 4–6 carbon side chains exhibit maximal CB1 affinity.
  • Amino Group Role: The 5-amino substituent could engage in hydrogen bonding with CB1 receptors, a feature absent in chloro or methoxy analogs (e.g., JWH-163), possibly improving binding kinetics .

Key Observations :

  • Synthetic Accessibility: The target compound may follow routes similar to ’s domino cyclization-deprotection strategy, leveraging indole’s reactivity at the 3-position .
  • Solubility: The amino group likely reduces LogP compared to JWH-163, balancing lipophilicity for improved bioavailability .

Biological Activity

Overview

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, also known as a derivative of indole, has gained attention in the field of medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their presence in various natural products and pharmaceuticals, often exhibiting significant therapeutic potential. This compound has been studied for its potential applications in drug development, particularly in targeting specific biological pathways.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 250.72 g/mol
  • IUPAC Name : (5-amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
  • CAS Number : 1703788-55-9

Antimicrobial Properties

Research indicates that indole derivatives, including (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, possess notable antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, surpassing traditional antibiotics like ampicillin and streptomycin in some cases. The minimal inhibitory concentrations (MIC) for these compounds were reported to be significantly lower than those of established antibiotics, indicating strong antibacterial activity.

CompoundMIC (μM)Activity
5d37.9 - 113.8Antibacterial
5g<50Antifungal
5k<100Antiviral

The mechanism by which (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone exerts its biological effects is attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to its potential use as a therapeutic agent. The presence of the cyclopropyl group is believed to enhance the compound's stability and interaction with these targets.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Evaluation : A comparative study showed that certain indole derivatives exhibited stronger antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics. The best-performing compounds had MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that many indole derivatives, including those related to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, displayed low toxicity against human cell lines while maintaining significant antibacterial activity. This selectivity suggests a favorable therapeutic index for potential drug development .
  • Synthetic Pathways : The synthesis of this compound typically involves constructing the indole ring through methods like Fischer indole synthesis, followed by functionalization at specific positions. Such synthetic strategies are critical for developing derivatives with enhanced biological properties.

Q & A

Q. What are the recommended synthetic routes for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a substituted indole precursor (e.g., 5-amino-1-methylindole) with a cyclopropane carbonyl derivative. Key steps include:
  • Friedel-Crafts acylation : Reacting the indole scaffold with cyclopropanecarbonyl chloride in the presence of Lewis acids like AlCl₃ .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis to prevent side reactions .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (0°C to reflux) to improve yields. Monitor via TLC and purify using flash chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions. For example, the cyclopropyl carbonyl group shows distinct downfield shifts (δ ~2.5–3.5 ppm for cyclopropyl protons; δ ~200 ppm for carbonyl carbon in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ peak at m/z 255.1478 for C₁₄H₁₆N₂O) .
  • X-ray Crystallography : If crystals are obtainable, single-crystal analysis resolves bond angles and spatial arrangement .

Q. What analytical techniques distinguish structural isomers of indole-based methanones?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns. For example, cyclopropyl vs. tetramethylcyclopropyl substituents yield unique fragment ions (e.g., m/z 123 for cyclopropyl cleavage) .
  • Infrared Spectroscopy (IR) : Carbonyl stretching frequencies (1650–1750 cm⁻¹) vary slightly depending on substituent electron-withdrawing/donating effects .

Advanced Research Questions

Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?

  • Methodological Answer :
  • Limit of Detection (LOD) : Use spiked samples with known impurities (e.g., unreacted indole precursors) and perform HPLC-UV analysis at λ = 254 nm. Calculate LOD via signal-to-noise ratio ≥ 3 .
  • Reference Standards : Cross-validate with certified reference materials (CRMs) for indole derivatives, ensuring ≤ 0.1% impurity thresholds .

Q. What methodologies assess the pharmacological activity and toxicity profile of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use in silico tools (e.g., SwissADME) to predict logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 inhibition .
  • In Vitro Assays : Test inhibition of MAPK or ERK pathways via Western blotting (IC₅₀ determination) .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to cannabinoid receptors (CB1/CB2), a common target for indole methanones .

Q. How can computational tools guide retrosynthesis planning for novel derivatives?

  • Methodological Answer :
  • AI-Driven Retrosynthesis : Platforms like Pistachio or Reaxys prioritize one-step routes. For example, substituting the cyclopropyl group with tetramethylcyclopropyl via Grignard reactions .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes transition states for key steps like acyl transfer .

Q. What experimental design adjustments mitigate limitations in stability studies?

  • Methodological Answer :
  • Sample Degradation : Store solutions at –20°C with antioxidants (e.g., BHT) to prevent oxidation of the amino group .
  • Matrix Variability : Use simulated wastewater matrices spiked with organic interferents (e.g., humic acid) to test robustness of UV-Vis quantification methods .

Q. How should researchers ensure compliance with regulatory frameworks for handling indole-based methanones?

  • Methodological Answer :
  • Controlled Substance Screening : Cross-reference structural analogs (e.g., JWH-163) in the DEA’s Schedule I list. Confirm absence of banned substituents (e.g., naphthoyl or tetramethylcyclopropyl groups) .
  • Documentation : Maintain detailed synthesis logs and analytical data for audits, aligning with FDA 21 CFR Part 11 guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
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(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

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